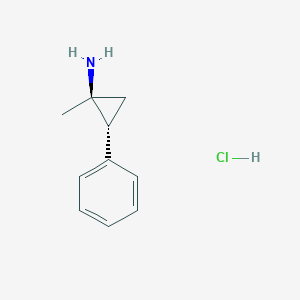![molecular formula C8H13IN2OS B13587533 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide CAS No. 70529-90-7](/img/structure/B13587533.png)
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is an organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a positively charged imidazolium ring substituted with methyl groups at positions 1 and 3, and a sulfanyl group attached to a 2-oxopropyl moiety. The iodide ion serves as the counterion to balance the charge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide typically involves the alkylation of 1-methylimidazole with 2-chloropropan-1-one, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The final step involves the quaternization of the imidazole ring with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halide salts.
Applications De Recherche Scientifique
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein-glutamine gamma-glutamyltransferase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of functional materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of protein-glutamine gamma-glutamyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-4,5,6,7-tetrahydro-1H-benzimidazol-3-ium
Uniqueness
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride counterpart. The presence of the iodide ion can also affect the compound’s interaction with other molecules and its overall stability.
Propriétés
Numéro CAS |
70529-90-7 |
|---|---|
Formule moléculaire |
C8H13IN2OS |
Poids moléculaire |
312.17 g/mol |
Nom IUPAC |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;iodide |
InChI |
InChI=1S/C8H13N2OS.HI/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GWJISMXUSKLXEV-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CSC1=[N+](C=CN1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


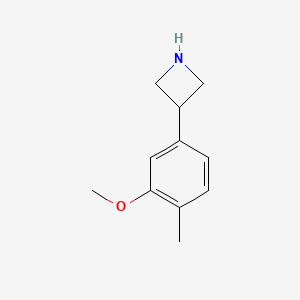
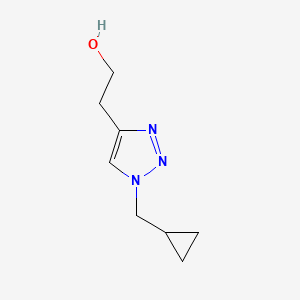
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)
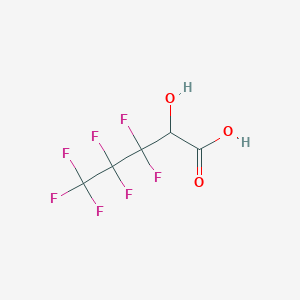
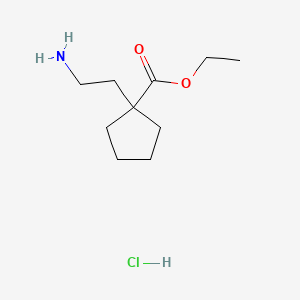



![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
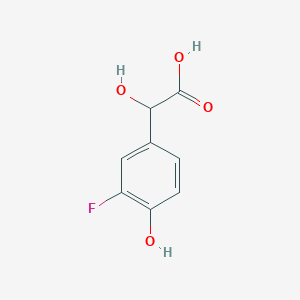
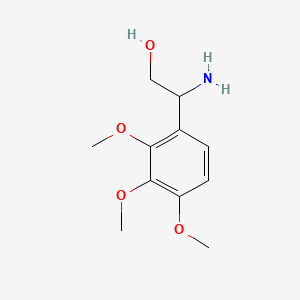
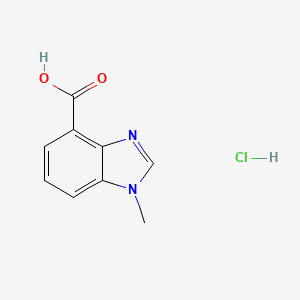
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
